molecular formula C6H11Cl2N3 B1522916 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride CAS No. 1221715-95-2

1-(azetidin-3-yl)-1H-pyrazole dihydrochloride

Cat. No.: B1522916
CAS No.: 1221715-95-2
M. Wt: 196.07 g/mol
InChI Key: SOSRZTOMIOCRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(azetidin-3-yl)-1H-pyrazole dihydrochloride is a useful research compound. Its molecular formula is C6H11Cl2N3 and its molecular weight is 196.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an azetidine ring and a pyrazole moiety, contributing to its unique pharmacological profile. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H9_9Cl2_2N3_3, which includes two hydrochloride groups that enhance its solubility in aqueous environments. The azetidine ring provides structural uniqueness, while the pyrazole component is known for various pharmacological properties, including anti-inflammatory and anticancer effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives of pyrazoles can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .

Anticancer Properties

Several studies have highlighted the potential of this compound as an anticancer agent. The compound has been observed to induce apoptosis in cancer cells, with mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, it has been linked to the inhibition of specific kinases involved in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects suggest potential therapeutic applications in treating conditions characterized by chronic inflammation .

Synthesis Methods

The synthesis of this compound can be achieved through several chemical routes:

  • Azetidine Formation : The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.
  • Pyrazole Synthesis : The pyrazole moiety can be introduced through condensation reactions with hydrazine derivatives.
  • Dihydrochloride Salt Formation : The final step typically involves the formation of the dihydrochloride salt to enhance solubility.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of this compound against various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry analysis.

Case Study 2: Anti-inflammatory Mechanism Investigation

Another study focused on the anti-inflammatory effects of this compound in a murine model of induced inflammation. Administration of the compound significantly reduced swelling and inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
1-(Pyrrolidin-3-yl)-1H-pyrazolePyrrolidine ring instead of azetidineEnhanced central nervous system activity
2-(Azetidin-2-yl)-1H-pyrazoleDifferent azetidine substitutionDistinct biological activity profiles
1-(Morpholin-4-yl)-1H-pyrazoleMorpholine ring structureImproved solubility and bioavailability

These comparisons highlight how variations in structure can influence biological activity, emphasizing the importance of structural optimization in drug design.

Properties

IUPAC Name

1-(azetidin-3-yl)pyrazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-2-8-9(3-1)6-4-7-5-6;;/h1-3,6-7H,4-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSRZTOMIOCRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107627-16-6, 1221715-95-2
Record name 1-(3-Azetidinyl)-1H-pyrazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(azetidin-3-yl)-1H-pyrazole dihydrochloride
Reactant of Route 2
1-(azetidin-3-yl)-1H-pyrazole dihydrochloride
Reactant of Route 3
1-(azetidin-3-yl)-1H-pyrazole dihydrochloride
Reactant of Route 4
1-(azetidin-3-yl)-1H-pyrazole dihydrochloride
Reactant of Route 5
1-(azetidin-3-yl)-1H-pyrazole dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(azetidin-3-yl)-1H-pyrazole dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.